molecular formula C10H21ClN2O2 B6300697 t-Butyl methyl(3-methylazetidin-3-yl)carbamate hydrochloride CAS No. 2231674-63-6

t-Butyl methyl(3-methylazetidin-3-yl)carbamate hydrochloride

Cat. No. B6300697
CAS RN: 2231674-63-6
M. Wt: 236.74 g/mol
InChI Key: NWVUNCQBQPZDFX-UHFFFAOYSA-N
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Description

T-Butyl methyl(3-methylazetidin-3-yl)carbamate hydrochloride, also known as tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride, is a chemical compound with the molecular formula C10H21ClN2O2 . It has a molecular weight of 236.74 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 236.74 . The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H , which provides a specific description of its molecular structure.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10;/h11H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUNCQBQPZDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl methyl(3-methylaZetidin-3-yl)carbamate hydrochloride

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